
(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two dichloroimidoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde with a suitable dichlorinated reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidoyl groups. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidoyl groups to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide: This compound shares structural similarities with (1Z,3Z)-2,2-Dichloro-N~1~,N~3~-bis(4-methoxyphenyl)propanebis(imidoyl) dichloride, including the presence of methoxyphenyl groups.
4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenol: Another structurally related compound, known for its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichloroimidoyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
105678-73-7 |
|---|---|
Fórmula molecular |
C17H14Cl4N2O2 |
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N,N'-bis(4-methoxyphenyl)propanediimidoyl dichloride |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-24-13-7-3-11(4-8-13)22-15(18)17(20,21)16(19)23-12-5-9-14(25-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
ZZNWXNDCVKEZGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C(C(C(=NC2=CC=C(C=C2)OC)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


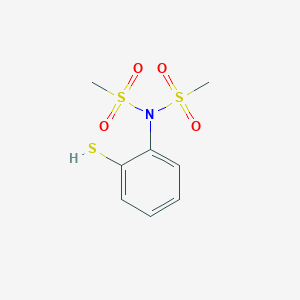
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
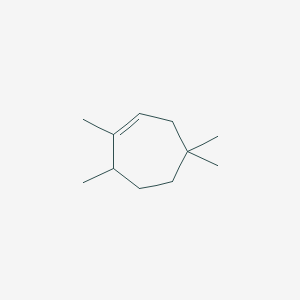
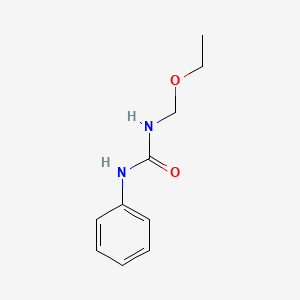
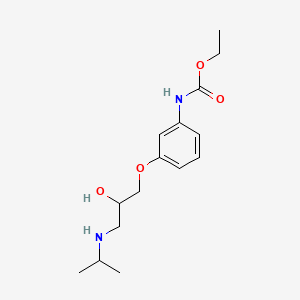
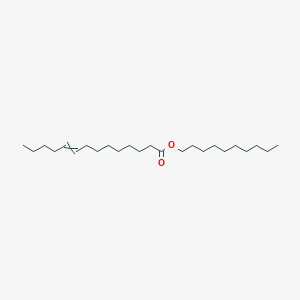
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
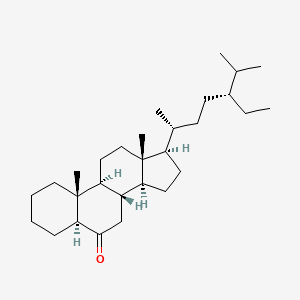
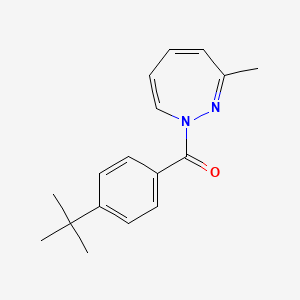
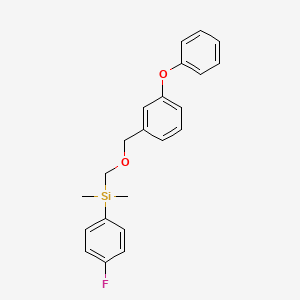
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
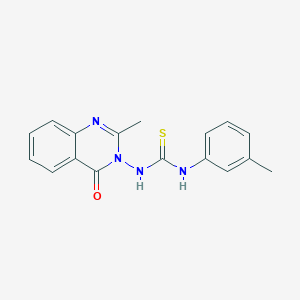
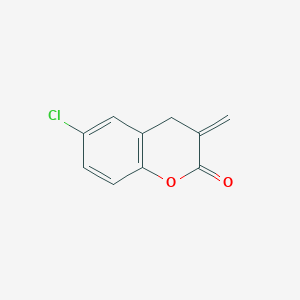
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
